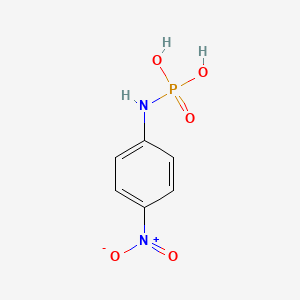
N-(4-Nitrophenyl)phosphoramidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)phosphoramidic acid is an organic compound with the molecular formula C6H7N2O5P. It belongs to the class of phosphoramidic acids, which are derivatives of phosphoric acid where one or more hydroxyl groups have been replaced with an amino or substituted amino group . This compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)phosphoramidic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphoramidic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 4-nitroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Commonly performed using NaBH4 or hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitroaniline.
Reduction: N-(4-Aminophenyl)phosphoramidic acid.
Substitution: Various substituted phosphoramidic acids depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)phosphoramidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramidic acids.
Biology: Employed in studies involving phosphorylation reactions and enzyme inhibition.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)phosphoramidic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism . The nitro group also plays a role in the compound’s reactivity, influencing its interactions with other molecules .
Comparison with Similar Compounds
N-(4-Nitrophenyl)phosphoramidic acid can be compared with other phosphoramidic acids and nitrophenyl derivatives:
Properties
CAS No. |
63542-05-2 |
|---|---|
Molecular Formula |
C6H7N2O5P |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
(4-nitroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7N2O5P/c9-8(10)6-3-1-5(2-4-6)7-14(11,12)13/h1-4H,(H3,7,11,12,13) |
InChI Key |
DJGIFHJAWDEPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


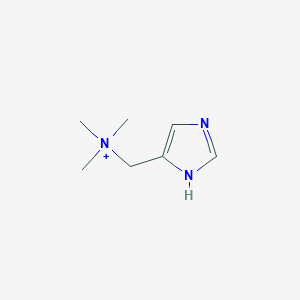
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
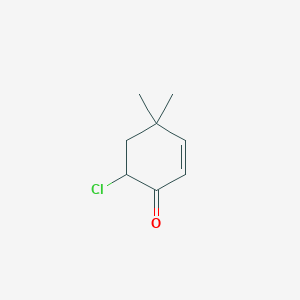
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)
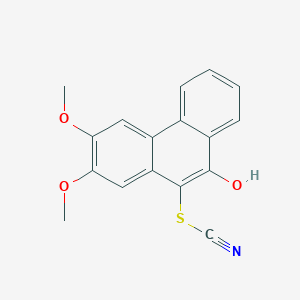
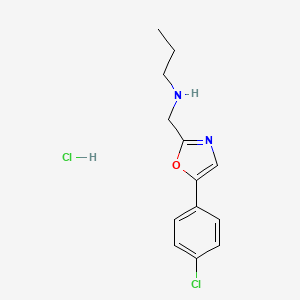
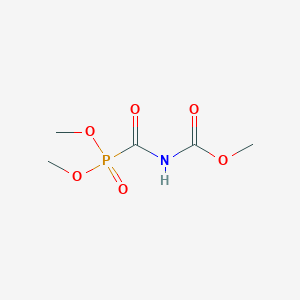

![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)

